Chasmanine Chasmanine Chasmanine is a natural product found in Aconitum forrestii, Aconitum volubile var. pubescens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 5066-78-4
VCID: VC21327644
InChI: InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1
SMILES: CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
Molecular Formula: C25H41NO6
Molecular Weight: 451.6 g/mol

Chasmanine

CAS No.: 5066-78-4

VCID: VC21327644

Molecular Formula: C25H41NO6

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

Chasmanine - 5066-78-4

Description

Chasmanine is a diterpene alkaloid with the molecular formula C25H41NO6, isolated from various species of the genus Aconitum . It is known for its role as an antifeedant and as a plant metabolite, contributing to the plant's defense mechanisms against herbivores . Chasmanine is a complex organic compound classified as a bridged compound, a diterpene alkaloid, an organic heteropolycyclic compound, a polyether, a secondary alcohol, a tertiary alcohol, a tertiary amino compound, and a diol .

Synthesis of Chasmanine

The synthesis of chasmanine involves complex chemical processes. One notable method is the stereospecific total synthesis using an aziridine rearrangement technique, which allows for the selective formation of chasmanine from simpler precursors . This approach ensures that all substituents emerge in the correct positions simultaneously with the construction of the skeleton .

Synthesis Steps

  • Starting Material: The synthesis begins with an aromatic intermediate, which is prepared using the aziridine rearrangement method.

  • Skeleton Construction: The intermediate is then converted into a tetracyclic model compound through a series of reactions.

  • Final Steps: The model compound is further modified to produce chasmanine, which is purified and identified using techniques like TLC, IR, mass spectroscopy, and NMR spectroscopy .

Extraction and Purification

Chasmanine is typically extracted from Aconitum species using solvent extraction and chromatography techniques. Advanced methods like high-performance liquid chromatography (HPLC) are employed for analysis and purification to improve yield and purity.

Extraction and Purification Methods

  • Solvent Extraction: Initial extraction from plant materials using organic solvents.

  • Chromatography: Purification using techniques such as HPLC to achieve high purity.

CAS No. 5066-78-4
Product Name Chasmanine
Molecular Formula C25H41NO6
Molecular Weight 451.6 g/mol
IUPAC Name (2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol
Standard InChI InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1
Standard InChIKey DBODJJZRZFZBBD-VMZXMEFXSA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)OC)COC
SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC
PubChem Compound 156595222
Last Modified Apr 15 2024

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